molecular formula C7H12F3NO2 B6144212 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate CAS No. 1221725-57-0

2,2,2-trifluoroethyl N-(butan-2-yl)carbamate

Cat. No. B6144212
CAS RN: 1221725-57-0
M. Wt: 199.17 g/mol
InChI Key: CCZXUOWSNIENSE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(butan-2-yl)carbamate, also known as 2,2,2-TFC, is an organic compound that is widely used in the synthesis of various compounds. It is a colorless, volatile liquid with a sweet smell. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. In addition, it is used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals.

Mechanism of Action

2,2,2-trifluoroethyl N-(butan-2-yl)carbamate acts as a catalyst in the synthesis of various compounds. It is a Lewis acid, which means that it can donate an electron pair to an electron-deficient species, such as a carbonyl group. This allows the reaction to occur more quickly and efficiently.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or other organisms. It is not metabolized by the body and is quickly excreted in the urine.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoroethyl N-(butan-2-yl)carbamate has several advantages for use in laboratory experiments. It is a volatile liquid, meaning that it can be easily evaporated and stored for long periods of time. It is also relatively inexpensive and can be easily obtained from most chemical suppliers. However, it has some limitations. It is highly reactive and can react with other compounds in the reaction mixture, leading to the formation of byproducts. In addition, it is flammable and should be handled with care.

Future Directions

There are several potential future directions for research involving 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate. One possibility is to explore its use in the synthesis of more complex compounds, such as peptides and proteins. Another possibility is to investigate its potential use in the synthesis of other pharmaceuticals, such as anticancer drugs. Additionally, further research could be conducted to explore its potential applications in materials science and nanotechnology. Finally, further research could be conducted to investigate its potential toxicity and environmental impacts.

Synthesis Methods

2,2,2-trifluoroethyl N-(butan-2-yl)carbamate can be synthesized by the reaction of trifluoroacetic acid with butan-2-ol in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds in two steps. In the first step, the trifluoroacetic acid reacts with the butan-2-ol to form a trifluoroacetate ester. In the second step, the trifluoroacetate ester reacts with the base catalyst to form this compound.

Scientific Research Applications

2,2,2-trifluoroethyl N-(butan-2-yl)carbamate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. In addition, it is used in the synthesis of various other compounds, such as dyes, catalysts, and surfactants.

properties

IUPAC Name

2,2,2-trifluoroethyl N-butan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-3-5(2)11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZXUOWSNIENSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239326
Record name 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221725-57-0
Record name 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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